molecular formula C16H11NO5 B2612155 methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate CAS No. 146041-93-2

methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate

Cat. No.: B2612155
CAS No.: 146041-93-2
M. Wt: 297.266
InChI Key: SGTOMJCNLUSFMG-UHFFFAOYSA-N
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Description

Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate typically involves the reaction of 5-hydroxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate

Uniqueness

Methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-5-hydroxybenzoate is unique due to the presence of the hydroxyl group on the aromatic ring, which can participate in additional hydrogen bonding and other interactions

Properties

IUPAC Name

methyl 2-(1,3-dioxoisoindol-2-yl)-5-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-22-16(21)12-8-9(18)6-7-13(12)17-14(19)10-4-2-3-5-11(10)15(17)20/h2-8,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTOMJCNLUSFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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